![molecular formula C13H11NO B1602052 2-Acetyl-6-phenylpyridine CAS No. 59576-29-3](/img/structure/B1602052.png)
2-Acetyl-6-phenylpyridine
Overview
Description
2-Acetyl-6-phenylpyridine is an aromatic ketone . It is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness in synthesizing ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis
The molecular formula of 2-Acetyl-6-phenylpyridine is C13H11NO . More detailed structural information can be found in the referenced databases .Chemical Reactions Analysis
The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles has been a focus in the field . The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetyl-6-phenylpyridine can be found in the referenced databases .Scientific Research Applications
Catalysis and Chemical Reactions
2-Acetyl-6-phenylpyridine plays a role in catalysis and various chemical reactions. For example, it is involved in C-H bond activation by ruthenium(II) complexes during the catalytic arylation of functional arenes. This process is characterized by an irreversible autocatalytic mechanism, facilitated by carboxylic acid coproducts and water, and is vital in the complexation of 2-phenylpyridine, leading to further chemical transformations (Ferrer Flegeau et al., 2011).
Synthesis of Heterocyclic N-acetoxyarylamines
In the field of organic synthesis, 2-Acetyl-6-phenylpyridine is used in the formation of heterocyclic N-acetoxyarylamines. These compounds are significant in studying the interaction of ultimate carcinogens of aromatic amines with DNA, providing insights into the mechanisms of DNA modification by carcinogenic aromatic amines in vivo (Lutgerink et al., 1989).
Reactivity and Metabolite Studies
The reactivity of N-acetoxy metabolites of 2-Acetyl-6-phenylpyridine has been studied extensively, particularly in the context of their interactions with DNA and other nucleosides. These studies shed light on the chemical properties of these metabolites, which are important for understanding the biochemical pathways and potential toxicological implications of these compounds (Saris et al., 1995).
Synthesis of Acetyl and Iodo Derivatives
There is research on the synthesis of acetyl and iodo derivatives of 2-Acetyl-6-phenylpyridine-related compounds, highlighting efficient methods for producing these derivatives. This synthesis is crucial for the development of new chemicals and materials with potential applications in various industries (Nikam & Kappe, 2017).
Deoxydative Substitution Reactions
2-Acetyl-6-phenylpyridine also plays a role in deoxydative substitution reactions, especially in reactions involving thiols. Such chemical processes are significant in synthetic organic chemistry and can lead to the formation of various biologically active compounds (Prachayasittikul et al., 1991).
Safety And Hazards
The safety data sheet for a similar compound, phenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
1-(6-phenylpyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUBPWYPGLMZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573345 | |
Record name | 1-(6-Phenylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-6-phenylpyridine | |
CAS RN |
59576-29-3 | |
Record name | 1-(6-Phenyl-2-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59576-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Phenylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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